
Salicylamide, N-isopropyl-
Description
Salicylamide, N-isopropyl- is a non-prescription drug with analgesic and antipyretic properties. Its medicinal uses are similar to those of aspirin.
Q & A
Basic Research Questions
Q. What physicochemical properties of N-isopropyl-salicylamide are critical for experimental design in aqueous systems?
N-Isopropyl-salicylamide exhibits pH-dependent solubility due to its weakly acidic nature (pKa ≈ 8.2). At pH ≤ 6, the unionized form dominates, reducing aqueous solubility (≤1 mg/mL), while ionization at pH ≥ 10 increases solubility (up to 10 mg/mL) . Partition coefficients (log P) vary with pH and temperature; for example, log P decreases from 1.38 at pH 7.4 to 0.65 at pH 10.3 . Experimental design should incorporate buffered systems (0.02 M, ionic strength 0.2) to stabilize pH and replicate physiological conditions.
Q. How does pH influence the solubility and partitioning of N-isopropyl-salicylamide in drug delivery studies?
Use the Henderson-Hasselbalch equation to predict ionization states: at pH 10 (2 units above pKa), >98% ionization occurs, enhancing water solubility. Solubility peaks at pH 10 but drops at pH 11 due to base-catalyzed hydrolysis of the amide group . For partitioning experiments, employ n-octanol/buffer systems (1:20–1:80 ratio) and validate log P values using HPLC or UV-Vis spectroscopy, as computational tools like CSlogP may show 25% error .
Advanced Research Questions
Q. What molecular mechanisms explain N-isopropyl-salicylamide's paradoxical enhancement of melanogenesis in B16F1 melanoma cells?
N-Isopropyl-salicylamide increases melanin synthesis via transcriptional activation of the Mitf gene, upregulating tyrosinase expression (2–3-fold increase in mRNA and protein levels) . Unlike other NSAIDs, it enhances diphenolase activity (145% at 1,000 µM) in cell-free assays while slightly inhibiting monophenolase activity (82% at 1,000 µM) . Cell cycle arrest in G1 phase (flow cytometry data) correlates with melanogenesis induction, suggesting a link between proliferation suppression and pigment synthesis .
Q. How can conflicting data on N-isopropyl-salicylamide’s enzymatic effects be reconciled in mechanistic studies?
Discrepancies arise from assay conditions:
- Cell-free vs. cellular tyrosinase activity : Direct diphenolase activation in mushroom tyrosinase assays contrasts with no effect on cellular tyrosinase, implying indirect regulation (e.g., transcriptional control) .
- Time-dependent effects : Melanin synthesis initiates ≥24 hours post-treatment, requiring time-course experiments (48–72 hours) to capture delayed transcriptional responses .
- Dose-response validation : Use ≥500 µM concentrations to observe significant melanin increases (40–170 pg/cell) and mitigate batch-to-batch variability .
Q. What synthetic routes optimize N-isopropyl-salicylamide purity for pharmacological studies?
- Mitsunobu coupling : React phthalimide with 10-undecen-1-ol, followed by hydrazinolysis and acylation with O-acetylsalicyloyl chloride (yield: ~70%) .
- Curtius rearrangement : Convert nonanedioic acid monomethyl ester to Boc-protected amine, then couple with acetylsalicyloyl chloride (purity >95% by HPLC) . Validate purity via GC-MS (m/z 167, 121 fragments) or NMR (δ 6.8–7.8 ppm aromatic signals) .
Q. How do environmental mobility properties impact laboratory handling of N-isopropyl-salicylamide?
With a soil sorption coefficient (Koc) of 118 and bioconcentration factor (BCF) of 5.5, N-isopropyl-salicylamide has high soil mobility and low bioaccumulation risk . Dispose of waste via incineration (≥300°C) to prevent hydrolysis byproducts. Use PPE (gloves, goggles) during synthesis to avoid dermal absorption, which triggers skin reactions requiring medical consultation .
Properties
IUPAC Name |
2-hydroxy-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIKMHMXRCCKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203620 | |
Record name | Salicylamide, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-35-9 | |
Record name | 2-Hydroxy-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylamide, N-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylamide, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.